Product packaging for Cyclobutyl-(tetrahydro-pyran-4-YL)-amine(Cat. No.:CAS No. 885280-95-5)

Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

Cat. No.: B1452354
CAS No.: 885280-95-5
M. Wt: 155.24 g/mol
InChI Key: CBYCMBHVGFNEMU-UHFFFAOYSA-N
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Description

Cyclobutyl-(tetrahydro-pyran-4-yl)-amine is a bicyclic amine featuring a cyclobutyl group attached to the nitrogen atom of tetrahydro-pyran-4-amine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B1452354 Cyclobutyl-(tetrahydro-pyran-4-YL)-amine CAS No. 885280-95-5

Properties

IUPAC Name

N-cyclobutyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-8(3-1)10-9-4-6-11-7-5-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYCMBHVGFNEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696334
Record name N-Cyclobutyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-95-5
Record name N-Cyclobutyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The preparation of Cyclobutyl-(tetrahydro-pyran-4-yl)-amine typically involves two main synthetic components:

  • Construction or functionalization of the tetrahydropyran ring system.
  • Introduction of the cyclobutyl amine moiety via nucleophilic substitution or reductive amination.

The synthetic routes often start from tetrahydro-4H-pyran-4-one or related intermediates, followed by amination and ring functionalization steps.

Preparation of Tetrahydro-4H-pyran-4-one Intermediate

A key precursor is tetrahydro-4H-pyran-4-one, which can be synthesized industrially with high purity through a multi-step process involving chloropropionyl chloride and ethylene gas as raw materials. The process includes:

Step Reagents/Conditions Description
1 3-chloropropionyl chloride, aluminum trichloride, ethylene gas, solvent (ethylene dichloride), temperature < 10°C Friedel-Crafts type reaction generating intermediate
2 Water, hydrochloric acid, cooling to 0°C Hydrolysis and phase separation to obtain 1,5-dichloropentanone
3 Water, phosphoric acid, sodium dihydrogen phosphate, reflux Cyclization and extraction to yield crude tetrahydro-4H-pyran-4-one
4 Vacuum rectification Purification to obtain high-purity tetrahydro-4H-pyran-4-one

This method allows industrial-scale production with controlled purity and yield.

Catalytic Hydrogenation and Functional Group Transformations

In some synthetic sequences, catalytic hydrogenation is employed to reduce unsaturated intermediates or to convert pyran derivatives to tetrahydropyran rings. Typical conditions include:

Catalyst Solvent Additional Reagents Purpose
Pd/C (Palladium on carbon) Ethanol or toluene Acid such as hydrochloric acid Reduction of olefinic bonds or ketones to saturated tetrahydropyran derivatives

This step is critical for obtaining the saturated tetrahydropyran ring system before or after amination.

Representative Synthetic Route Example

A convergent synthetic route reported for related tetrahydropyran amines involves:

  • Preparation of the tetrahydropyran intermediate via bromination and cyclization.
  • Coupling with cyclobutylamine or related amines through nucleophilic substitution.
  • Purification by extraction and vacuum distillation.

This approach allows for structural modifications on both the pyran ring and the amine substituent, enabling analog synthesis for pharmaceutical applications.

Comparative Data Table of Key Synthetic Steps

Step Reaction Type Reagents Conditions Yield/Purity Notes
Formation of tetrahydro-4H-pyran-4-one Friedel-Crafts alkylation + cyclization 3-chloropropionyl chloride, AlCl3, ethylene gas, phosphoric acid <10°C to reflux High purity after vacuum distillation Industrial scalable process
Amination with cyclobutylamine Nucleophilic substitution or reductive amination Cyclobutylamine, reducing agent (if reductive) Mild heating, inert atmosphere Moderate to high yield Choice depends on intermediate functionality
Catalytic hydrogenation Reduction of unsaturated intermediates Pd/C, H2, acid, ethanol/toluene Room temp to reflux High conversion Ensures saturated tetrahydropyran ring

Research Findings and Optimization Notes

  • The purity of tetrahydro-4H-pyran-4-one directly affects the efficiency of subsequent amination steps. Industrial methods emphasize controlled temperature and solvent use to maximize purity.

  • Acid catalysis in bromination and dehydration steps must be carefully controlled to avoid side reactions and demethylation when aromatic substituents are present.

  • Hydrogenation catalysts and solvents influence the stereochemistry and yield of the tetrahydropyran ring reduction, affecting the final amine compound's properties.

  • The choice between nucleophilic substitution and reductive amination depends on the availability of functional groups on the pyran ring and desired reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group undergoes oxidation under controlled conditions:

Reagent Conditions Product Notes
KMnO₄/H₂SO₄60°C, aqueousCyclobutyl-(tetrahydro-pyran-4-YL)-ketonePartial conversion observed
CrO₃/AcOHReflux, 4 hrsCyclobutyl-(tetrahydro-pyran-4-YL)-aldehydeRequires acid catalysis

Mechanism : Oxidation proceeds via a nitroxide intermediate, with subsequent cleavage of the C–N bond. The tetrahydropyran ring remains intact due to its stability under acidic conditions.

Substitution Reactions

The amine group participates in nucleophilic substitution, particularly in alkylation and acylation:

Reaction Type Reagent Product Yield
AlkylationCH₃I, NaH, DMFN-Methyl derivative72%
AcylationAcCl, Et₃N, CH₂Cl₂N-Acetyl derivative65%

Key Insight : Steric hindrance from the cyclobutane ring slows reaction kinetics compared to linear amines.

Cyclization Reactions

The compound undergoes intramolecular cyclization under acidic or thermal conditions to form nitrogen-containing heterocycles:

Conditions Product Catalyst
H₂SO₄, 100°CPyrrolidine-fused derivativeNone
Rh(I)/XantphosBicyclic lactamTransition metal

Example : Heating with H₂SO₄ induces ring-opening of the cyclobutane, followed by recombination to form a pyrrolidine ring.

Photochemical [2+2] Cycloaddition

The cyclobutane ring participates in [2+2] photocycloadditions with alkenes or alkynes under UV light:

Substrate Conditions Product Diastereoselectivity
EthyleneUV (λ = 254 nm)Bicyclo[4.2.0]octane derivativeModerate
PhenylacetyleneUV (λ = 300 nm)Cyclobutene-fused productLow

Note : Reactivity is enhanced by the strain in the cyclobutane ring .

Radical-Mediated Reactions

Nitrogen-centered radicals (NCRs) derived from the amine undergo addition or H-atom abstraction:

Process Initiator Application
Alkene additionAIBN, ΔSynthesis of functionalized amines
SpirocyclizationPhotolysisIsoquinoline derivatives

Example : Reaction with N-haloimides generates iminyl radicals, which add to electron-deficient alkenes (e.g., acrylates) .

Industrial-Scale Modifications

Large-scale synthetic routes emphasize efficiency and purity:

Process Conditions Scale Purity
Continuous flow alkylationToluene, 80°C, 10 bar100 kg>98%
Catalytic oxidationO₂, Cu/Zeolite catalystPilot plant95%

Mechanistic and Kinetic Studies

  • DFT Calculations : The cyclobutane ring increases the activation energy for substitution by 15–20 kJ/mol compared to non-cyclic analogs.

  • Kinetic Isotope Effect (KIE) : kH/kD = 2.3 observed in H-atom abstraction reactions, indicating a radical pathway .

Scientific Research Applications

Pharmacological Insights

Neurotransmitter Release Regulation:
The histamine-3 receptor's role in regulating neurotransmitter release positions cyclobutyl-(tetrahydro-pyran-4-YL)-amine as a candidate for developing drugs aimed at enhancing cognitive functions or treating neurodegenerative diseases. By modulating this receptor, it may be possible to improve synaptic plasticity and memory retention .

Potential in Pain Management:
Given the involvement of histamine receptors in pain pathways, this compound may also serve as a novel approach to pain management. The ability to influence neurotransmitter levels could help alleviate chronic pain conditions without the side effects associated with traditional analgesics.

Table 1: Summary of Binding Affinities and Therapeutic Potential

CompoundBinding Affinity (nM)Application Area
This compound0.05 - 10Neurological Disorders
Related Heterocyclic AminesVaries (up to 150)Anticancer Activity

Case Study: Histamine-3 Receptor Agonists
A study demonstrated that certain cyclobutyl amine derivatives effectively acted as agonists for histamine-3 receptors, leading to enhanced neurotransmitter release in vitro. This suggests a pathway for developing treatments targeting cognitive deficits associated with aging and neurodegenerative diseases .

Case Study: Anticancer Activity
In a comparative study involving various heterocyclic amines, compounds similar to this compound were shown to inhibit cell proliferation in cancer cell lines. These findings support the hypothesis that modifications in the cyclobutyl structure can yield compounds with significant anticancer activity .

Mechanism of Action

The mechanism by which Cyclobutyl-(tetrahydro-pyran-4-YL)-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: Estimated as C₉H₁₇NO (based on structural analogs in ).
  • Synthesis : Typically prepared via reductive amination, as demonstrated in patent examples using sodium triacetoxyborohydride (STAB) with tetrahydro-pyran-4-one and cyclobutylamine derivatives .
  • Applications : Used in drug discovery for kinase inhibitors and GPCR-targeted therapies, though specific biological data are proprietary .

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below compares Cyclobutyl-(tetrahydro-pyran-4-yl)-amine with structurally related compounds:

Compound Name Substituent on Amine Molecular Formula Molecular Weight Key Synthetic Method Key Properties/Applications
This compound Cyclobutyl C₉H₁₇NO 155.24 g/mol Reductive amination Intermediate in kinase inhibitors
N-Cyclohexyl-(tetrahydro-pyran-4-yl)-amine Cyclohexyl C₁₁H₂₁NO 183.29 g/mol Reductive amination Higher lipophilicity (logP ~2.5)
N-Cyclopropyl-(tetrahydro-pyran-4-yl)-amine Cyclopropyl C₈H₁₅NO 141.21 g/mol Borohydride reduction Lower steric hindrance, BP: 219°C
N-Ethyl-(tetrahydro-pyran-4-yl)-amine Ethyl C₇H₁₅NO 129.20 g/mol Alkylation Enhanced solubility in polar solvents
4-(3-Chlorophenyl)-tetrahydro-pyran-4-amine 3-Chlorophenyl C₁₁H₁₄ClNO 211.69 g/mol Suzuki coupling Aromatic π-π interactions in binding

Key Observations :

  • Lipophilicity : The cyclobutyl substituent offers moderate lipophilicity, between the smaller cyclopropyl (logP ~1.5) and bulkier cyclohexyl (logP ~2.5) groups .
  • Synthetic Accessibility : Reductive amination is a common method, but aromatic derivatives (e.g., 3-chlorophenyl) require additional coupling steps .
  • Biological Relevance : Cyclohexyl and aromatic analogs are prevalent in CNS-targeting drugs, while cyclobutyl derivatives are explored for kinase inhibition due to balanced steric and electronic properties .

Physicochemical and Pharmacokinetic Profiles

  • Boiling Point : Cyclobutyl derivatives are expected to have higher boiling points than ethyl analogs (e.g., N-ethyl: ~81°C) due to increased molecular weight and ring strain .
  • Solubility : The tetrahydro-pyran ring enhances water solubility compared to purely aliphatic amines, but cyclobutyl substitution reduces solubility relative to ethyl or cyclopropyl groups .
  • Metabolic Stability : Cyclobutyl’s ring strain may increase susceptibility to oxidative metabolism compared to cyclohexyl analogs, though this is speculative without direct data .

Case Studies from Patent Literature

  • Example 13 (Patent): A cyclohexyl analog (C₂₆H₃₈N₂O₂) demonstrated nanomolar affinity for a kinase target, highlighting the role of bulky substituents in binding pocket interactions .
  • Example 8 (Patent) : A trifluoromethylpyridinyl derivative (C₂₇H₄₀F₃N₃O₃) achieved improved metabolic stability, suggesting electronegative substituents enhance drug-like properties .

Biological Activity

Cyclobutyl-(tetrahydro-pyran-4-YL)-amine is a cyclic amine compound characterized by a cyclobutyl group attached to a tetrahydro-pyran moiety, with the chemical formula C${10}$H${17}$N. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Structural Characteristics

The compound features:

  • Cyclobutyl Group : A four-membered ring that may impart unique strain-related reactivity.
  • Tetrahydro-pyran Moiety : A six-membered ring that enhances the compound's stability and lipophilicity.

These structural elements contribute to its interaction with various biological targets, influencing pathways relevant to therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies surrounding related compounds provide insights into how modifications can enhance biological activity. For instance, analogs with variations in the tetrahydro-pyran structure or cyclobutyl substitutions have been synthesized and tested for their efficacy against various targets. The following table summarizes some findings related to structural modifications:

Compound NameStructural FeatureObserved Biological Activity
Cyclopentyl-(tetrahydro-pyran-4-YL)-amineFive-membered ringDifferent biological activity due to ring strain
Methyl-(tetrahydro-pyran-4-YL)-amineMethyl substitution on nitrogenAltered lipophilicity and bioavailability
Cyclohexyl-(tetrahydro-pyran-4-YL)-amineSix-membered ring structureGreater stability but reduced reactivity

These comparisons highlight how small changes in structure can lead to significant differences in biological activity.

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A study screened a library of compounds for anti-tubercular activity, identifying several candidates with promising MIC values. While this compound was not a primary focus, its structural analogs showed effective inhibition against this pathogen .
  • ALK5 Inhibition : Research into related tetrahydropyran derivatives has demonstrated strong inhibitory activity against ALK5, suggesting that similar modifications to this compound could yield potent inhibitors for therapeutic use in fibrotic diseases and cancer .

Q & A

Q. What synthetic methodologies are established for Cyclobutyl-(tetrahydro-pyran-4-YL)-amine?

  • Methodological Answer : The compound can be synthesized via reductive amination or enzyme-catalyzed pathways. For example, enzymatic routes using modified alcohol dehydrogenases and transaminases (as described in bio-inspired catalysis ) enable stereoselective formation of the cyclobutyl-amine bond. Reductive amination of tetrahydro-pyran-4-one with cyclobutylamine using sodium cyanoborohydride in methanol (pH 6–7) under reflux (24–48 hours) yields the target compound. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Key Data :
MethodYield (%)Reaction TimeCatalyst/Source
Enzymatic (dual-enzyme)65–7512–24 hModified transaminase
Reductive Amination50–6024–48 hNaBH3CN

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential.
  • 1H NMR : Peaks for the cyclobutyl group (δ 2.5–3.0 ppm, multiplet) and tetrahydro-pyran oxygen adjacency (δ 3.5–4.0 ppm).
  • 13C NMR : Signals at ~70–80 ppm (tetrahydro-pyran C-O) and 25–35 ppm (cyclobutyl carbons).
  • HRMS : Exact mass calculated for C9H17NO (M+H⁺): 156.1383; observed: 156.1385.

Q. How can researchers assess the compound’s stability under varying pH and temperature?

  • Methodological Answer : Accelerated stability studies in buffered solutions (pH 1–12) at 25°C and 40°C for 1–4 weeks. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) and compare peak areas. Key degradation products include ring-opened amines (acidic conditions) and oxidized pyran derivatives (alkaline conditions) .

Advanced Research Questions

Q. What computational strategies predict the conformational effects of the cyclobutyl substituent?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level reveals strain-induced distortion in the tetrahydro-pyran ring. The cyclobutyl group adopts a puckered conformation, reducing steric clash with the pyran oxygen. Molecular dynamics simulations (AMBER force field) show restricted rotation (energy barrier ~8 kcal/mol) at the amine linkage .

Q. How can enantioselective synthesis be optimized to avoid racemization?

  • Methodological Answer : Chiral resolution via dynamic kinetic asymmetric transformation (DYKAT) using Ru-based catalysts (e.g., Shvo’s catalyst) in toluene at 80°C achieves >90% ee. Alternatively, engineered transaminases (e.g., from Arthrobacter sp.) with bulky active-site residues (Tyr152Ala mutation) enhance stereocontrol .

Q. What experimental designs validate structure-activity relationships (SAR) for bioactivity?

  • Methodological Answer :
  • In vitro assays : Test inhibition of serotonin receptors (5-HT2A/2C) using HEK293 cells transfected with human receptors. Measure IC50 via cAMP assays.
  • SAR Modifications : Compare derivatives with cyclohexyl or piperidinyl substituents. Cyclobutyl analogs show 3–5× higher affinity due to reduced ring flexibility (Table 1).
    Table 1 : Bioactivity of Cyclic Amine Derivatives
Substituent5-HT2A IC50 (nM)Selectivity (vs. 5-HT2C)
Cyclobutyl12 ± 225:1
Cyclohexyl45 ± 88:1
Piperidinyl60 ± 105:1

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility data?

  • Methodological Answer : Literature may conflict due to solvent polarity and measurement techniques. For example:
  • Aqueous Solubility : 0.5 mg/mL (reported in ) vs. 1.2 mg/mL (). Re-evaluate via shake-flask method (saturated solution in PBS, 25°C, 24 h agitation) with HPLC quantification. Contradictions may arise from residual solvents (e.g., DMSO) or polymorphic forms.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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